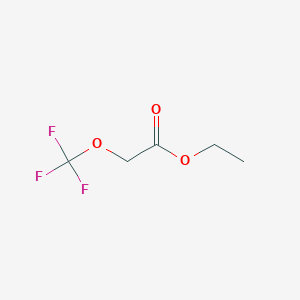

Ethyl 2-(trifluoromethoxy)acetate

Description

Strategic Importance of the Trifluoromethoxy Group (-OCF3) in Modern Chemical Design.

Electronic and Steric Influence of the -OCF3 Moiety on Molecular Properties

The trifluoromethoxy group exerts a profound electronic and steric influence on a molecule. It is strongly electron-withdrawing, a property that significantly impacts the reactivity and acidity of the parent molecule. nih.govwikipedia.org This electron-withdrawing nature stems from the high electronegativity of the three fluorine atoms. nih.gov

In terms of its steric profile, the trifluoromethoxy group is bulkier than a methyl group. mdpi.com This increased size can be strategically utilized in drug design to enhance binding affinity and selectivity for biological targets. mdpi.com The combination of its electronic and steric properties makes the -OCF3 group a unique and powerful tool for fine-tuning molecular properties.

| Property | Influence of -OCF3 Group |

| Electronic Effect | Strongly electron-withdrawing |

| Steric Effect | Bulkier than a methyl group |

| Lipophilicity | Increases lipophilicity |

| Metabolic Stability | Enhances metabolic stability |

Role of Trifluoromethoxylation in Expanding Chemical Space for Advanced Materials and Molecular Scaffolds

The introduction of the trifluoromethoxy group, a process known as trifluoromethoxylation, has become a key strategy for expanding the accessible chemical space for the development of advanced materials and novel molecular scaffolds. nih.govmdpi.comscilit.com By modifying existing molecules with the -OCF3 group, chemists can create new compounds with enhanced properties, such as improved metabolic stability and bioavailability, which are critical for the development of new pharmaceuticals. mdpi.comresearchgate.net

The development of new reagents and methods for trifluoromethoxylation is an active area of research, aiming to provide more efficient and versatile ways to incorporate this important functional group into a wide range of organic molecules. researchgate.netnih.govmdpi.comresearchgate.net These advancements are crucial for unlocking the full potential of the trifluoromethoxy group in the design of next-generation materials and therapeutics. nih.govmdpi.com

Properties

IUPAC Name |

ethyl 2-(trifluoromethoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O3/c1-2-10-4(9)3-11-5(6,7)8/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYNDOUWYIODCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027157-11-4 | |

| Record name | ethyl 2-(trifluoromethoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Conceptual Overview of Ethyl 2 Trifluoromethoxy Acetate As a Versatile Synthetic Building Block

Direct Trifluoromethoxylation Approaches for Ester Formation

Direct methods for introducing the trifluoromethoxy (-OCF3) group to form esters are highly sought after for their potential efficiency. These strategies involve the direct incorporation of the -OCF3 moiety onto a suitable precursor molecule.

Trifluoromethyl Triflate-Mediated Strategies for Direct -OCF3 Group Incorporation

Trifluoromethyl triflate (TFMT) is a potent reagent that can serve as a source of the trifluoromethoxy group. rsc.org While its high volatility has historically limited its use in small-scale reactions, its stability and large-scale accessibility make it an attractive option. rsc.org TFMT can function as a bifunctional reagent, activating a substrate and delivering the trifluoromethoxy group in a single pot. rsc.org For instance, the reaction of N-oxides of heteroarenes with TFMT can lead to the formation of the corresponding trifluoromethyl ethers. rsc.org The mechanism involves the N-oxide reacting with TFMT to generate a more electrophilic N-triflate cation and a trifluoromethoxide anion, which then attacks the activated heterocycle. rsc.org

The combination of TFMT with fluoride (B91410) sources like silver fluoride (AgF) or n-tetrabutylammonium triphenyldifluorosilicate can generate trifluoromethoxide salts in situ. researchgate.net These salts are capable of reacting with various electrophiles, including primary aliphatic bromides and iodides, as well as benzylic and allylic bromides, to yield the corresponding trifluoromethoxylated compounds under mild conditions. researchgate.netmdpi.com Silver trifluoromethoxide has generally been found to be more effective than its tetrabutylammonium (B224687) counterpart. researchgate.net A silver-mediated direct trifluoromethoxylation of α-diazo esters using TFMT as the trifluoromethoxide source has also been developed, providing α-trifluoromethoxy esters under mild conditions. mdpi.com

| Reagent | Substrate | Product | Conditions | Yield |

| TFMT, AgF | Alkyl α-diazo arylacetates | α-Trifluoromethoxyl arylacetates | MeCN, -30 to 10 °C | Up to 90% mdpi.com |

| TFMT | 8-Methyl quinoline (B57606) N-oxide | 2-(Trifluoromethoxy)-8-methylquinoline | DME, with propylene (B89431) oxide | 40% rsc.org |

Oxidation-Based Routes to Trifluoromethoxy Esters

Oxidative methods provide an alternative pathway to trifluoromethoxy esters. One notable strategy involves the silver-mediated oxidative trifluoromethylation of phenols using trimethylsilyl (B98337) trifluoromethane (B1200692) (TMSCF3) as the CF3 source in the presence of oxidants like Selectfluor® and N-fluorobenzenesulfonimide (NFSI). nih.govnih.gov This approach allows for the direct O-trifluoromethylation of unprotected phenols to form aryl trifluoromethyl ethers. nih.gov While effective, a significant drawback is the need for a large excess of these expensive reagents, which can limit its practicality for large-scale synthesis. nih.gov

Another oxidative approach is the desulfurization-fluorination of xanthates derived from alcohols. mdpi.com This method, applicable to both aromatic and aliphatic alcohols, uses N-haloimides as oxidants and a pyridine-HF complex as the fluorine source to produce trifluoromethyl ethers in good to excellent yields. mdpi.com Although it requires special equipment to handle the pyridine-HF complex, it offers a broad substrate scope and is suitable for industrial production. mdpi.com

| Starting Material | Reagents | Product | Key Features |

| Phenols | TMSCF3, Selectfluor®, NFSI, Ag catalyst | Aryl trifluoromethyl ethers | Direct O-trifluoromethylation of unprotected phenols. nih.gov |

| Xanthates from alcohols | Pyridine-HF, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) | Trifluoromethyl ethers | Broad scope, suitable for industrial scale. mdpi.com |

Esterification of Pre-formed 2-(trifluoromethoxy)acetic Acid

A straightforward and common method for synthesizing this compound is through the esterification of 2-(trifluoromethoxy)acetic acid. wikipedia.orggoogle.comchemicalbook.com This classic reaction involves heating the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk The reaction is reversible, and to drive it towards the product, the ester is often distilled off as it forms, taking advantage of its lower boiling point compared to the other components in the mixture. chemguide.co.uk

Industrially, this process can be optimized using a strong acidic cation exchange resin as a recyclable catalyst. google.comchemicalbook.com The reaction is typically carried out by adding ethanol to trifluoroacetic acid at a controlled temperature, followed by reflux to remove the water-ethanol azeotrope, thus driving the reaction to completion. google.comchemicalbook.com

| Reactants | Catalyst | Conditions | Yield |

| 2-(Trifluoromethoxy)acetic acid, Ethanol | Concentrated H2SO4 | Gentle heating, distillation of ester | Not specified |

| Trifluoroacetic acid, Ethanol | Strong acidic cation exchange resin | 40-50 °C, reflux | >95% google.comchemicalbook.com |

Synthesis through Functional Group Interconversion on Pre-existing Trifluoromethoxy Skeletons.researchgate.net

An alternative synthetic strategy involves starting with molecules that already contain the trifluoromethoxy group and then modifying other functional groups to arrive at the desired ester.

Preparation from 2-(trifluoromethoxy)ethan-1-ol and Related Alcohols.researchgate.net

One such approach is the oxidation of 2-(trifluoromethoxy)ethan-1-ol. bioorganica.com.ua This alcohol, which can be synthesized through the reduction of this compound, serves as a key building block. bioorganica.com.ua The oxidation of 2-(trifluoromethoxy)ethan-1-ol to the corresponding carboxylic acid, followed by esterification, would yield this compound. While direct oxidation of the alcohol to the ester is also a possibility, the more common route involves the formation of the intermediate carboxylic acid. The oxidation of alcohols to carboxylic acids can be achieved using various oxidizing agents. researchgate.net For example, 2,2,2-trifluoroethanol (B45653) can be oxidized to trifluoroacetic acid. wikipedia.org

A convenient synthesis of 2-(trifluoromethoxy)ethan-1-ol involves the reduction of this compound using reducing agents like lithium aluminum hydride (LiAlH4). bioorganica.com.ua

| Precursor | Reagents | Product |

| This compound | LiAlH4 | 2-(Trifluoromethoxy)ethan-1-ol bioorganica.com.ua |

| 2-(Trifluoromethoxy)ethan-1-ol | Oxidizing agent | 2-(Trifluoromethoxy)acetic acid |

Modification of Halogenated Acetates for Trifluoromethoxy Functionality.nih.gov

The synthesis of this compound can also be achieved by the nucleophilic substitution of a halogenated acetate (B1210297) with a trifluoromethoxide source. nih.gov For example, the reaction of ethyl chloroacetate (B1199739) with a trifluoromethoxide anion would yield the desired product. walisongo.ac.id The trifluoromethoxide anion is a relatively poor nucleophile, but its reactivity can be enhanced. nih.gov

A practical method for nucleophilic trifluoromethoxylation of alkyl halides uses (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver. nih.gov This reagent is stable and can be activated by a base to release the trifluoromethoxide anion. nih.gov Another approach involves the use of tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF3), which can displace primary triflate esters. nih.govbeilstein-journals.org

The reaction of ethyl chloroacetate with potassium fluoride in the presence of a phase-transfer catalyst can also be used to produce ethyl fluoroacetate (B1212596), demonstrating the principle of halogen exchange on an acetate ester. chemicalbook.com

| Halogenated Acetate | Trifluoromethoxide Source | Catalyst/Conditions | Product |

| Ethyl chloroacetate | (E)-O-trifluoromethyl-benzaldoximes (TFBO) | Base | This compound nih.gov |

| Ethyl chloroacetate | Potassium fluoride | N-hexadecyl-N,N,N-trimethylammonium bromide, sulfolane, 120-165 °C | Ethyl fluoroacetate chemicalbook.com |

Advanced Reactivity and Transformative Chemistry of Ethyl 2 Trifluoromethoxy Acetate

Reactivity at the Ester Functional Group

The ester group in ethyl 2-(trifluoromethoxy)acetate is a key site for chemical reactions, enabling the modification of the alkyl portion of the molecule.

Transesterification Processes for Alkyl Group Exchange

Transesterification is a fundamental process for exchanging the ethyl group of the ester with other alkyl groups. This reaction is typically catalyzed by acids or bases and is crucial for synthesizing a variety of esters from a common starting material. For instance, the transesterification of β-keto esters, a class of compounds with structural similarities to this compound, can be achieved using various catalysts, including environmentally benign options like boric acid. nih.gov These reactions often proceed with high yields when using primary and secondary alcohols. nih.gov The ability to selectively transesterify is a valuable tool in organic synthesis, allowing for the creation of diverse molecular structures. nih.gov

| Catalyst | Alcohol Type | Reaction Conditions | Yield |

| Boric Acid | Primary Alcohols | - | High |

| Boric Acid | Secondary Alcohols | - | High |

| Boric Acid | Allylic Alcohols | 5 hours | High |

| Boric Acid | Propargylic Alcohols | 5 hours | High |

| Silver Triflate | Aliphatic Alcohols | - | High |

| Silver Triflate | Aromatic Alcohols (electron-donating groups) | 6-8 hours | 90% |

Condensation Reactions Involving the Alpha-Protons

The protons on the carbon atom adjacent to the ester group (the alpha-protons) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile that can participate in condensation reactions, such as the Claisen condensation. In a typical Claisen condensation, two molecules of an ester react to form a β-keto ester. youtube.com The reaction is initiated by the deprotonation of the alpha-carbon, followed by the nucleophilic attack of the resulting enolate on the carbonyl carbon of a second ester molecule. youtube.com This type of reaction is fundamental for constructing carbon-carbon bonds and building more complex molecular skeletons.

Transformations at the Alpha-Carbon Position

The alpha-carbon of this compound is another reactive center, allowing for the introduction of various functional groups through substitution, alkylation, and acylation reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the alpha-carbon is a common strategy for introducing new functionalities. uci.edu These reactions typically proceed via an SN2 mechanism, where a nucleophile attacks the alpha-carbon, displacing a leaving group. uci.edu The reactivity of the alpha-carbon can be enhanced by the presence of the adjacent carbonyl group.

Controlled Transformations and Influence of the Trifluoromethoxy Moiety

Selective C-F Bond Cleavage and Functionalization

The carbon-fluorine bond is notoriously strong, making its selective cleavage a significant challenge in organic synthesis. nih.gov However, recent advancements have demonstrated the feasibility of activating the C-F bonds within the trifluoromethoxy group of compounds like this compound. rsc.org Photochemically-mediated methods, for instance, have been developed for the defluorinative alkylation of ethyl trifluoroacetate. nih.gov This approach allows for the functionalization of a single C-F bond, transforming the trifluoromethyl group into a bifunctional gem-difluoromethylene synthon. nih.gov Such strategies pave the way for the construction of highly decorated fluorine-containing molecular scaffolds. nih.gov

While direct C-F bond cleavage of the -OCF3 group in this compound is not extensively documented, related transformations in other trifluoromethyl-containing compounds provide valuable insights. For example, copper-mediated fluoroalkylation using perfluoroalkylated carboxylic acid derivatives involves the carbon-carbon bond cleavage to generate fluoroalkyl anion sources. beilstein-journals.org These reactions, often requiring high temperatures or basic conditions, are instrumental in synthesizing fluoroalkylated aromatics. beilstein-journals.org

Role of the -OCF3 Group in Directing Regioselectivity of Further Reactions

The powerful electron-withdrawing nature of the trifluoromethoxy (-OCF3) group significantly influences the regioselectivity of subsequent reactions by modulating the electron density of the molecule. This electronic effect is crucial in directing the outcome of various chemical transformations.

In reactions involving nucleophilic attack, the carbon atom alpha to the ester group is rendered more electrophilic, making it a prime target for nucleophiles. Conversely, in reactions where the ester enolate is formed, the -OCF3 group can influence the geometry and subsequent reactivity of the enolate.

While specific studies detailing the regioselective directing effect of the -OCF3 group in this compound are not abundant, the principles can be inferred from the behavior of similar fluorinated compounds. For instance, in the synthesis of trisubstituted 2-aroyl-1,3,5-triazines from gem-difluoroalkenes, the electronic properties of the fluorine atoms play a critical role in guiding the formation of multiple C-N and C-O bonds in a single catalytic system. acs.org

Derivatization Strategies for Structural Elaboration

The unique reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of complex organic molecules, including heterocycles, spirocyclic systems, and modified amino acids.

Synthesis of Diverse Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. nih.govnih.gov this compound can serve as a building block for the synthesis of various heterocyclic systems. For example, the related compound ethyl chloroacetate (B1199739) is used in the synthesis of thiazole (B1198619) derivatives. clockss.org The reaction of ethyl chloroacetate with thiourea (B124793) is a key step in forming the thiazole ring. clockss.org By analogy, this compound could potentially be used in similar condensation reactions to introduce the trifluoromethoxyethyl moiety into heterocyclic scaffolds.

Furthermore, the synthesis of 1,3,5-triazine (B166579) derivatives has been achieved using ethyl bromodifluoroacetate as a C1 source, highlighting the utility of fluorinated esters in constructing nitrogen-rich heterocycles. acs.org The development of metal nanoparticle-catalyzed syntheses of nitrogen- and oxygen-containing heterocycles also presents opportunities for utilizing functionalized esters like this compound. thieme-connect.de

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from Related Esters

| Heterocycle Class | Starting Ester | Key Reaction Type | Reference |

|---|---|---|---|

| Thiazoles | Ethyl chloroacetate | Condensation with thiourea | clockss.org |

| 1,3,5-Triazines | Ethyl bromodifluoroacetate | Multicomponent assembly | acs.org |

Access to Spirocyclic Systems and Complex Molecular Scaffolds

Spirocycles, characterized by a single atom shared between two rings, are challenging synthetic targets with significant applications in medicinal chemistry. nih.govohiolink.edu The functional groups present in this compound can be strategically employed to construct these intricate three-dimensional structures.

Methodologies for synthesizing spirocycles often involve sequential reactions, such as the palladium-catalyzed decarboxylative asymmetric allylic alkylation followed by a Heck reaction. nih.gov While not directly employing this compound, these strategies demonstrate how functionalized esters can be precursors to intermediates suitable for spirocyclization. The development of synthetic routes to oxa-spirocycles through iodocyclization further expands the toolkit for creating these complex scaffolds. rsc.org

Table 2: Synthetic Approaches to Spirocyclic Systems

| Spirocycle Type | Key Synthetic Strategy | Starting Material Type | Reference |

|---|---|---|---|

| Optically active spirocycles | Decarboxylative asymmetric allylic alkylation and Heck reaction | α-(ortho-iodophenyl)-β-oxo allyl esters | nih.gov |

| Oxa-spirocycles | Iodocyclization | Unsaturated alcohols | rsc.org |

| Azaspiro[4.5]decane derivatives | Beckmann rearrangement | Spirocyclic ketone | ohiolink.edu |

Preparation of alpha-Amino Acid Derivatives and Peptide Mimetics

Alpha-amino acids and their derivatives are fundamental building blocks of peptides and proteins and are of great interest in medicinal chemistry. mdpi.comprinceton.edu The introduction of fluorine-containing groups, such as the trifluoromethoxy group, can significantly modulate the properties of amino acids. mdpi.com

This compound can be envisioned as a precursor for α-trifluoromethoxy-α-amino acid derivatives. Synthetic strategies towards α-fluoroalkyl-α-amino acids often involve the use of fluorinated building blocks. mdpi.com For instance, the synthesis of α-trifluoromethylated α-amino acid derivatives has been achieved from γ-hydroxy-α-fluoro-α-trifluoromethyl carboxamides. nih.gov Similarly, the reaction of isocyanoacetate esters with o-quinone diimides provides a route to α,α-diaryl-α-amino acid derivatives. acs.org Adapting these methodologies to incorporate the trifluoromethoxy group could lead to novel amino acid structures.

The synthesis of 2-aminothiazole (B372263) analogues of N-protected amino acids demonstrates the integration of heterocyclic chemistry with amino acid synthesis, a field where functionalized esters can play a crucial role.

Table 3: Methods for the Synthesis of Modified Amino Acid Derivatives

| Amino Acid Derivative | Synthetic Approach | Key Reagents/Intermediates | Reference |

|---|---|---|---|

| α-Trifluoromethyl-α-amino acid derivatives | Ring-closure of γ-hydroxy-α-fluoro-α-trifluoromethyl carboxamides | Organoaluminum reagents | nih.gov |

| α,α-Diaryl-α-amino acid derivatives | Conjugate addition of α-aryl isocyanoacetates to o-quinone diimide | Silver oxide | acs.org |

| 2-Amino-thiazole analogues of N-protected amino acids | Hantzsch thiazole synthesis | N-protected α-amino acid derived bromomethyl ketones, thiourea |

Mechanistic Insights and Computational Modeling

Elucidation of Reaction Mechanisms

The reaction mechanisms involving fluorinated esters are diverse, encompassing nucleophilic, electrophilic, and radical pathways. The specific pathway is often determined by the reactants, catalysts, and reaction conditions.

In many organic reactions, molecules can act as either nucleophiles (electron donors) or electrophiles (electron acceptors). masterorganicchemistry.compressbooks.pub The reactivity of esters like ethyl 2-(trifluoromethoxy)acetate is characterized by the electrophilic nature of the carbonyl carbon and the potential for the oxygen atoms to act as nucleophiles.

The carbonyl carbon in fluorinated esters is highly electrophilic due to the inductive effect of the nearby fluorine atoms. This makes it a prime target for attack by nucleophiles. For instance, in reactions involving ethyl trifluoroacetoacetate, a related compound, the molecule exhibits an ambident nucleophilic character, with reactions occurring at various nitrogen, oxygen, or sulfur centers depending on the specific reaction (e.g., methylation vs. alkoxymethylation). researchgate.net

Conversely, the oxygen atoms of the ester group possess lone pairs of electrons and can act as nucleophiles. For example, a ketone can behave as a nucleophile under acidic conditions by protonation of the carbonyl oxygen. youtube.com Analogously, the ester oxygen of this compound could be protonated or coordinate to a Lewis acid, initiating further reactions.

The balance between nucleophilic and electrophilic character is fundamental to understanding the compound's role in complex transformations, such as multicomponent reactions that lead to the synthesis of various heterocyclic compounds. researchgate.net

Free radical chemistry offers powerful methods for forming carbon-carbon and carbon-heteroatom bonds. acs.orglibretexts.org The trifluoromethyl (CF3) group is a key player in many radical reactions due to its unique electronic properties. rsc.org Radical intermediates involving the trifluoromethyl group can be generated from various precursors. acs.org For example, the CF3 radical can be produced from S-(trifluoromethyl)diphenylsulfonium triflate. rsc.org

Once generated, a highly reactive trifluoromethyl radical can engage with a wide range of substrates, including electron-rich and electron-deficient systems. acs.org Reaction cascades initiated by radical species can lead to the formation of complex molecules in a single, efficient process. For example, photocatalysis can be used to generate radical synthons for reactions like hydroxytrifluoroethylation. researchgate.net These processes often involve single-electron transfer (SET) mechanisms. researchgate.net

The study of radical reactions involving similar fluorinated compounds provides insight into how this compound might behave. The stability of the resulting radical intermediates is a key factor, with resonance and inductive effects playing a significant role. libretexts.org

Catalysis is central to modern organic synthesis, and fluorinated compounds are often substrates in catalytic cycles. For example, cobalt complexes have been used for the catalytic reduction of dioxygen, with trifluoroacetic acid (TFA) used as an acid source, highlighting how fluorinated molecules participate in catalytic systems. mdpi.com

In dirhodium-catalyzed reactions, transient rhodium carbene intermediates are formed, which can then undergo various transformations. acs.org The choice of ligands on the metal catalyst can dramatically influence the outcome of the reaction, steering it towards a specific product with high selectivity. For example, in the C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole, the chiral catalyst Rh2(S- or R-PTAD)4 was found to be optimal. acs.org

Similarly, copper-mediated trifluoromethylation reactions have been developed where ligand effects are crucial. The use of specific ligands can facilitate the formation of the active catalytic species and influence the reaction's efficiency and selectivity. acs.org Understanding these catalytic cycles and the role of ligands is essential for designing new synthetic methods involving compounds like this compound.

The direct observation and characterization of short-lived, transient intermediates are critical for confirming reaction mechanisms. In many reactions involving fluorinated compounds, radical species or charged intermediates are proposed. acs.orgresearchgate.net For instance, in the oxidation of aromatic compounds with hypervalent iodine reagents, cation radicals have been identified as reactive intermediates through spectroscopic studies. acs.org

In photocatalytic cycles, the formation of an electron donor-acceptor (EDA) complex can be a key step, leading to the generation of radical ions upon photoexcitation. researchgate.net The identification of these transient species often relies on a combination of experimental techniques (like spectroscopy) and computational modeling. For example, in some reactions, the formation of an imine intermediate is a critical, rate-determining step in a tandem process. acs.org

Application of Computational Chemistry

Computational chemistry, particularly quantum chemical calculations, provides invaluable tools for understanding the electronic structure, stability, and reactivity of molecules without the need for direct experimentation.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. acs.org For fluorinated esters like ethyl trifluoroacetate, DFT calculations can predict molecular geometries, vibrational frequencies, and potential energy surfaces. researchgate.net

Such calculations have been used to simulate spectroscopic data, such as X-ray photoelectron spectra (XPS), which can then be compared with experimental results to validate the computational model. researchgate.net Combined DFT and multireference configuration interaction (DFT/MRCI) methods have been developed to accurately calculate core-excitation and core-ionization energies. researchgate.net

Furthermore, fragment-based quantum mechanical methods can be applied to large systems, like an RNA aptamer-fluorophore complex, to efficiently calculate excited-state properties. frontiersin.org This approach breaks the system down into smaller, manageable fragments, significantly reducing computational cost while maintaining high accuracy. frontiersin.org These computational techniques would be directly applicable to studying the electronic structure and reactivity of this compound, providing detailed insight into its chemical behavior.

Interactive Data Table: Properties of Related Fluoro-Compounds

Select a compound to view its properties:

| Property | Value | Source |

|---|

Molecular Simulations for Reaction Dynamics and Pathway Analysis

Molecular simulations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms. For reactions involving the formation of compounds analogous to this compound, such as the fluorination of β-ketoesters, computational studies have been instrumental in mapping out the reaction pathways and understanding the dynamics.

In a typical scenario for the synthesis of an α-fluorinated ester, the reaction proceeds through several key steps, each with a corresponding transition state. Computational models can calculate the energies of reactants, intermediates, transition states, and products, thereby constructing a comprehensive energy profile for the reaction. For instance, in the metal-catalyzed fluorination of β-ketoesters, DFT calculations can model the initial enolization step, the coordination of the enolate to the metal center, the subsequent attack by an electrophilic fluorine source, and the final product release.

A plausible reaction pathway for the formation of a related compound, an α-fluoro-α-cyano ester, catalyzed by a palladium complex, has been computationally investigated. The study revealed the critical role of the catalyst in orchestrating the reaction, with the calculations pinpointing the most energetically favorable pathway. These simulations often involve the optimization of the geometries of all species along the reaction coordinate and the calculation of their vibrational frequencies to confirm them as minima or transition states.

Table 1: Representative Energy Barriers for Key Steps in a Catalyzed Fluorination Reaction of a β-Ketoester Analog (Hypothetical Data based on Analogous Systems)

| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) |

| Enolate Formation | Ti/TADDOL | 12.5 |

| Fluorination | Ti/TADDOL | 18.2 |

| Product Dissociation | Ti/TADDOL | 8.7 |

| Enolate Formation | Pd/BINAP | 10.8 |

| Fluorination | Pd/BINAP | 16.5 |

| Product Dissociation | Pd/BINAP | 7.9 |

Note: This table presents hypothetical data based on trends observed in computational studies of analogous systems for illustrative purposes.

Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the reacting molecules and the role of the solvent. By simulating the motion of atoms over time, MD can reveal how the reactants approach each other, how the transition state is formed and stabilized, and how the product is released from the catalytic site.

Prediction of Stereochemical Outcomes and Selectivity

One of the most significant applications of computational modeling in the synthesis of chiral molecules like this compound is the prediction of stereochemical outcomes. When a new stereocenter is formed, as in the case of introducing a trifluoromethoxy group at the α-position of an ester, two enantiomers can be produced. Computational methods can predict which enantiomer will be the major product, a crucial piece of information for designing enantioselective syntheses.

The prediction of stereoselectivity is typically achieved by modeling the transition states leading to the different stereoisomers. The enantiomeric excess (ee) of a reaction is related to the difference in the free energies of these diastereomeric transition states (ΔΔG‡). A larger energy difference leads to a higher predicted enantioselectivity.

For the enantioselective fluorination of β-ketoesters and related compounds, computational models have successfully rationalized the observed stereoselectivities. nih.gov These models often focus on the steric and electronic interactions between the substrate, the chiral catalyst, and the fluorinating agent in the transition state. For example, steric models derived from X-ray crystallography and further refined by molecular modeling can explain the facial selectivity of the fluorination, indicating which face of the enolate is more accessible to the fluorine source. nih.gov

Table 2: Comparison of Experimental and Computationally Predicted Enantiomeric Excess for the Fluorination of β-Ketoester Analogs

| Substrate | Chiral Catalyst | Experimental ee (%) nih.gov | Predicted ee (%) (Method) |

| Ethyl 2-oxocyclopentanecarboxylate | Ti(TADDOLato) | 85 | 82 (DFT) |

| Ethyl 2-oxocyclohexanecarboxylate | Pd(S-BINAP) | 92 | 90 (DFT/MM) |

| tert-Butyl 2-oxocyclopentanecarboxylate | Cu(Box) | 78 | 75 (DFT) |

Note: This table contains representative data from studies on analogous systems to illustrate the predictive power of computational models.

Advanced methods like Quantum-Guided Molecular Mechanics (Q2MM) have also been developed to rapidly screen large libraries of chiral ligands for their potential to induce high enantioselectivity in catalytic reactions. nih.gov These methods combine the accuracy of quantum mechanics for the reactive core with the speed of molecular mechanics for the surrounding ligand structure, enabling the efficient prediction of stereochemical outcomes. nih.gov While not yet applied specifically to this compound, these computational strategies hold great promise for the future design of highly selective syntheses for this and related compounds.

Advanced Analytical and Spectroscopic Methodologies for Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for confirming the identity and monitoring the formation of ethyl 2-(trifluoromethoxy)acetate.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)

High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural analysis of this compound, providing insights into its proton, carbon, and fluorine environments.

¹H NMR: The proton NMR spectrum of a related compound, ethyl trifluoroacetate, shows a characteristic quartet for the methylene (B1212753) protons (-CH2-) of the ethyl group and a triplet for the methyl protons (-CH3). chemicalbook.com For this compound, the methylene protons adjacent to the oxygen of the ethoxy group would appear as a quartet, while the terminal methyl protons would present as a triplet. youtube.comlibretexts.org The methylene protons alpha to the trifluoromethoxy group would likely appear as a singlet, influenced by the adjacent oxygen.

¹³C NMR: In the ¹³C NMR spectrum of ethyl trifluoroacetate, distinct signals are observed for the carbonyl carbon, the trifluoromethyl carbon, and the two carbons of the ethyl group. chemicalbook.com Similarly, for this compound, characteristic peaks would be expected for the carbonyl carbon, the methylene carbon of the acetate (B1210297) moiety, the trifluoromethoxy carbon, and the two carbons of the ethyl group.

¹⁹F NMR: ¹⁹F NMR is particularly valuable for characterizing fluorinated compounds. huji.ac.il A single resonance, a singlet, would be anticipated for the three equivalent fluorine atoms of the trifluoromethoxy group (-OCF₃). The chemical shift of this peak provides a clear indication of the electronic environment of the fluorine nuclei. nih.gov The large chemical shift range of ¹⁹F NMR ensures that signals are typically well-resolved. huji.ac.il

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), can be employed to establish connectivity between protons and carbons within the molecule. libretexts.orgscribd.com A COSY spectrum would show correlations between the coupled methylene and methyl protons of the ethyl group. libretexts.org HETCOR would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. scribd.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~4.2 | Quartet | -OCH₂CH₃ |

| ¹H | ~4.1 | Singlet | -OCH₂CO- |

| ¹H | ~1.3 | Triplet | -OCH₂CH₃ |

| ¹³C | ~168 | Singlet | C=O |

| ¹³C | ~121 (quartet, J ≈ 257 Hz) | Quartet | -OCF₃ |

| ¹³C | ~65 | Singlet | -OCH₂CO- |

| ¹³C | ~62 | Singlet | -OCH₂CH₃ |

| ¹³C | ~14 | Singlet | -OCH₂CH₃ |

| ¹⁹F | ~ -60 | Singlet | -OCF₃ |

This table is predictive and based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy probes the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically in the region of 1740-1760 cm⁻¹. Strong C-O stretching vibrations for the ester and ether linkages would also be prominent. The C-F stretching vibrations of the trifluoromethoxy group will result in strong, characteristic absorptions, usually found in the 1300-1000 cm⁻¹ region. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also observable in the Raman spectrum. The C-F bonds, while strongly absorbing in the IR, may show weaker signals in the Raman spectrum.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1740 - 1760 |

| C-O (Ester) | Stretch | 1250 - 1300 |

| C-O (Ether) | Stretch | 1100 - 1150 |

| C-F | Stretch | 1000 - 1300 (multiple strong bands) |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (HRMS, GC-MS, ESI-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the molecular mass, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₅H₇F₃O₃). uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. acs.org It is well-suited for analyzing the volatile this compound, providing both its retention time and its mass spectrum. The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of groups such as an ethoxy radical (-OCH₂CH₃), a carboxymethyl radical (-CH₂COOCH₂CH₃), or a trifluoromethoxy radical (-OCF₃). nist.gov

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that can be used to observe the protonated molecule [M+H]⁺ or other adducts, such as [M+Na]⁺. uni.lu This is particularly useful for confirming the molecular weight with minimal fragmentation.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion | Possible Identity |

| 172 | [C₅H₇F₃O₃]⁺ | Molecular Ion (M⁺) |

| 127 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 87 | [M - OCF₃]⁺ | Loss of trifluoromethoxy radical |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

| 45 | [OCH₂CH₃]⁺ | Ethoxy cation |

Chromatographic Techniques for Separation, Purity, and Quantitative Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds, although it can also be applied to compounds like this compound. A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. acs.org Detection can be achieved using a UV detector, as the ester carbonyl group provides some UV absorbance, or an evaporative light scattering detector (ELSD) for more universal detection.

Gas Chromatography (GC) for Volatile Compounds and Reaction Mixture Analysis

Given its volatility, gas chromatography is an ideal technique for the analysis of this compound. wikipedia.org A GC equipped with a flame ionization detector (FID) can be used for quantitative analysis of the compound in a sample. The choice of the capillary column is important for achieving good separation from other components in a reaction mixture. acs.org GC is frequently used to monitor the progress of reactions that produce or consume this ester. rsc.org

Thin-Layer Chromatography (TLC) for Reaction Progress and Preliminary Purity Assessment

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool in the synthetic chemistry laboratory for monitoring the progress of reactions and making a preliminary judgment on the purity of the resulting products. nih.gov Its application in the synthesis of this compound allows for a qualitative assessment of the conversion of starting materials to the desired ester. The principle of separation on TLC is based on the differential partitioning of the components of a mixture between a stationary phase, typically silica (B1680970) gel or alumina, and a mobile phase, a solvent or a mixture of solvents. nih.govresearchgate.net

In a typical setup for monitoring the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting materials (e.g., a trifluoromethoxy-containing precursor and an ethyl acetate derivative). The plate is then developed in a chamber containing a suitable mobile phase. The polarity of the compounds dictates their mobility on the plate; less polar compounds travel further up the plate, resulting in a higher retention factor (Rƒ), while more polar compounds have a stronger interaction with the stationary phase and thus have lower Rƒ values. rsc.org

The progress of the reaction can be visualized by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product, this compound. The relative polarity of the starting materials and the product will determine their respective Rƒ values. For instance, if the starting trifluoromethoxy precursor is more polar than the final ester, the product spot will have a higher Rƒ value. The choice of the eluent system is critical for achieving good separation. A common starting point for esters is a mixture of hexane (B92381) and ethyl acetate, with the ratio adjusted to obtain optimal separation. researchgate.net For instance, a 70:30 mixture of petroleum ether and ethyl acetate has been used for the separation of other ethyl ester products. semanticscholar.org

Once the reaction is deemed complete by TLC analysis (i.e., the starting material spot is no longer visible), the crude product can be purified. TLC can again be used to assess the effectiveness of the purification process by comparing the crude mixture to the purified fractions. A pure compound should ideally present as a single spot on the TLC plate. Visualization of the spots can be achieved using a UV lamp if the compounds are UV-active, or by staining with a suitable chemical reagent. researchgate.net

Table 1: Hypothetical TLC Data for Monitoring the Synthesis of this compound

| Compound | Rƒ Value (3:1 Hexane:Ethyl Acetate) | Observations |

| Starting Material A (e.g., 2-(trifluoromethoxy)acetic acid) | 0.25 | Spot diminishes over time. |

| Starting Material B (e.g., Ethanol) | 0.40 | Spot diminishes over time. |

| This compound | 0.65 | New spot appears and intensifies over time. |

This table is interactive. Users can sort the data by clicking on the column headers.

In Situ and Real-time Reaction Monitoring

The advancement of analytical techniques has enabled the development of in situ and real-time monitoring of chemical reactions, providing a continuous stream of data as the reaction progresses. spectroscopyonline.com This approach offers significant advantages over traditional offline analysis, such as immediate feedback on reaction kinetics, the detection of transient intermediates, and the potential for improved process control and safety, particularly when dealing with reactive species like those involved in trifluoromethoxylation. spectroscopyonline.comcam.ac.uk For the synthesis of this compound, these techniques can provide a deeper understanding of the reaction dynamics.

In situ monitoring is especially valuable for reactions that are difficult to sample and analyze offline without perturbing the reaction equilibrium, such as some esterification reactions. spectroscopyonline.com The ability to track the concentration of reactants, products, and byproducts in real-time allows for the precise determination of reaction endpoints, leading to optimized reaction times and potentially higher yields and purity.

Spectroscopic Techniques for Kinetic Profiling and Mechanistic Studies

Spectroscopic methods are at the forefront of in situ reaction monitoring, offering non-invasive ways to probe the chemical composition of a reaction mixture over time. Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Near-Infrared (NIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for generating kinetic profiles and elucidating reaction mechanisms. rsc.orgyoutube.comnih.gov

In the context of the synthesis of this compound, FTIR spectroscopy can be used to monitor the disappearance of the characteristic C=O stretching frequency of a carboxylic acid starting material and the appearance of the C=O stretch of the ester product at a different wavenumber. youtube.com Similarly, the O-H stretch of an alcohol reactant would decrease in intensity. This data allows for the construction of concentration-time profiles, from which kinetic parameters such as the rate constant can be derived. rsc.org

NMR spectroscopy, particularly ¹H and ¹⁹F NMR, provides detailed structural information, making it an excellent tool for mechanistic investigations. For instance, ¹⁹F NMR can directly monitor the incorporation of the trifluoromethoxy group and the potential formation of any fluorine-containing byproducts in real-time. asahilab.co.jp Mechanistic studies on trifluoromethoxylation reactions have utilized spectroscopic data to propose radical or ionic pathways, depending on the reagents and conditions employed. nih.govmdpi.com For example, the detection of radical trapping products would suggest a radical mechanism.

Table 2: Spectroscopic Probes for Monitoring this compound Synthesis

| Spectroscopic Technique | Analyte | Characteristic Signal Change |

| FTIR | Carboxylic Acid (reactant) | Decrease in broad O-H and C=O stretch |

| FTIR | Ester (product) | Increase in characteristic C=O stretch |

| ¹H NMR | Alcohol (reactant) | Decrease in the intensity of the CH₂-OH proton signal |

| ¹H NMR | Ester (product) | Appearance of the new CH₂-O-C=O proton signal |

| ¹⁹F NMR | Trifluoromethoxy group | A single peak corresponding to the -OCF₃ group of the product |

This table is interactive. Users can sort the data by clicking on the column headers.

Monitoring of Intermediates and Product Formation in Complex Reaction Systems

The synthesis of this compound may proceed through one or more intermediate species, the detection and characterization of which are crucial for a complete mechanistic understanding. In situ spectroscopic techniques are particularly adept at identifying transient intermediates that may not be observable through conventional offline analysis. spectroscopyonline.com

For example, in reactions involving the formation of a trifluoromethoxide anion, its generation and subsequent reaction can be monitored. asahilab.co.jp The formation of unstable intermediates, such as a trifluoromethyl radical in certain trifluoromethoxylation reactions, can sometimes be inferred through the observation of specific byproducts or by using spin traps in conjunction with spectroscopic analysis. nih.gov

Real-time monitoring allows for the creation of detailed reaction profiles, plotting the concentration of reactants, intermediates, and the final product as a function of time. This data is invaluable for optimizing reaction conditions to maximize the yield of the desired product while minimizing the formation of impurities. For instance, in flow chemistry setups, in-line FT-IR and NMR have been used to achieve precise control over reagent stoichiometry and residence time, leading to the complete consumption of potentially hazardous reagents like fluoroform and minimizing byproduct formation. asahilab.co.jppolyu.edu.hk This level of control is highly desirable for the synthesis of valuable fluorinated compounds like this compound.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(trifluoromethoxy)acetate, and how are reaction conditions optimized?

this compound can be synthesized via esterification of 2-(trifluoromethoxy)acetic acid with ethanol under acidic catalysis. Key parameters include refluxing at 80–100°C for 6–12 hours, monitored by thin-layer chromatography (TLC) for reaction completion . Alternative routes involve nucleophilic substitution of halogenated precursors with trifluoromethoxy groups, requiring inert atmospheres (e.g., nitrogen) to prevent side reactions . Yield optimization often involves adjusting solvent polarity (e.g., ethanol vs. DMF) and catalyst loading (e.g., sulfuric acid vs. p-toluenesulfonic acid).

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Structural confirmation requires ¹H/¹³C NMR to identify proton environments and carbonyl signals (~170 ppm for the ester group). Infrared spectroscopy (IR) verifies C=O stretching (1740–1760 cm⁻¹) and trifluoromethoxy C-O-C vibrations (1250–1300 cm⁻¹). X-ray diffraction resolves spatial arrangements, particularly the orientation of the trifluoromethoxy group relative to the acetate moiety . Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]⁺ ≈ 211 g/mol).

Q. What safety protocols are essential when handling this compound?

Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to volatile organic ester vapors. Waste must be segregated and disposed via certified chemical waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for trifluoromethoxy-containing analogs?

Systematically modify substituents (e.g., replacing trifluoromethoxy with trifluoromethyl or methoxy groups) and evaluate bioactivity. For example:

- Antimicrobial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to compare IC₅₀ values . Computational tools like molecular docking (AutoDock Vina) can predict binding affinities to targets like cyclooxygenase-2 (COX-2) .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies often arise from substituent positional effects (e.g., para vs. meta trifluoromethoxy). For example:

- Lipophilicity : LogP values differ significantly between 2-(trifluoromethoxy) and 4-(trifluoromethoxy) isomers, altering membrane permeability .

- Electronic effects : Trifluoromethoxy’s electron-withdrawing nature modulates hydrogen-bonding interactions with enzyme active sites. Validate hypotheses using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Docking studies : Simulate binding to receptors (e.g., kinases, GPCRs) using software like Schrödinger Suite. Focus on π-π stacking with aromatic residues and halogen bonding via fluorine atoms .

- Molecular dynamics (MD) : Simulate 100-ns trajectories to assess stability of ligand-protein complexes in physiological conditions (e.g., saline buffer at 310 K) .

Q. What reaction pathways dominate under varying pH conditions, and how are intermediates stabilized?

Under acidic conditions , hydrolysis yields 2-(trifluoromethoxy)acetic acid, while basic conditions promote saponification to the carboxylate salt. Stabilize intermediates via:

Q. How do solvent polarity and temperature influence regioselectivity in derivative synthesis?

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of trifluoromethoxy oxygen, favoring substitution at sterically accessible positions. For example:

- At 60°C, this compound reacts with benzyl bromide to yield 85% benzyl ester.

- In THF at 25°C, competing elimination pathways reduce yields to 50% .

Data Contradiction Analysis

Q. Why do cytotoxicity studies report conflicting IC₅₀ values for similar derivatives?

Variations arise from:

- Cell line specificity : Derivatives may target HeLa cells (IC₅₀ = 10 µM) but lack efficacy in A549 .

- Assay conditions : Viability readouts (MTT vs. resazurin) yield differing sensitivities. Standardize protocols using CLSI guidelines .

Q. How does the trifluoromethoxy group’s electronic profile compare to other fluorinated substituents?

Trifluoromethoxy (–OCF₃) is strongly electron-withdrawing (σₚ = 0.35) but less lipophilic than trifluoromethyl (–CF₃, logP +0.7). This impacts:

- Metabolic stability : –OCF₃ resists oxidative degradation better than –CF₃ in hepatic microsomes .

- Receptor binding : –OCF₃ enhances hydrogen-bond acceptor capacity in kinase inhibitors .

Methodological Best Practices

- Synthetic Optimization : Use design of experiments (DoE) to screen parameters (temperature, solvent, catalyst) and maximize yields .

- Bioactivity Validation : Replicate assays in triplicate with positive/negative controls (e.g., doxorubicin for cytotoxicity) .

- Data Reproducibility : Publish full spectral data (NMR, HRMS) and crystallographic CIF files for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.